Sipatrigine

Vue d'ensemble

Description

Sipatrigine est un composé pyrimidinique substitué dérivé de la lamotrigine. Il est connu pour ses propriétés neuroprotectrices et agit comme un inhibiteur des canaux sodiques et calciques. This compound a été étudié pour son potentiel dans le traitement de conditions telles que l'ischémie cérébrale et l'accident vasculaire cérébral en raison de sa capacité à atténuer la libération de glutamate et à réduire le volume de l'infarctus cortical .

Applications De Recherche Scientifique

Neuroprotective Applications

Sipatrigine is primarily recognized for its neuroprotective effects, particularly in the context of ischemic conditions such as stroke and traumatic brain injury.

Clinical Studies

Several studies have highlighted the efficacy of this compound in animal models:

- Cerebral Ischemia : In rodent models of middle cerebral artery occlusion (MCAO), this compound demonstrated significant neuroprotective effects, reducing infarct volume and improving neurological outcomes .

- Traumatic Brain Injury : Administration of this compound has been shown to mitigate damage from traumatic brain injuries by inhibiting sodium-dependent glutamate release .

Cardiovascular Applications

This compound also exhibits effects on cardiac ion channels, which may have implications for cardiovascular health.

Cardiac Ion Channel Modulation

Research indicates that this compound blocks multiple cardiac ion currents, including:

- Delayed rectifier potassium currents (I_Kr and I_Ks)

- Inward rectifier potassium current (I_K1)

- L-type calcium current (I_Ca,L)

- Fast sodium current (I_Na)

The compound has been shown to prolong action potential duration (APD) in guinea pig ventricular myocytes, suggesting potential applications in managing cardiac arrhythmias .

Potential Psychiatric Applications

Recent studies have suggested that this compound may have therapeutic potential in treating major depression and bipolar disorder through its action on two-pore-domain potassium channels (TREK-1) .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Blocks NaV and Ca^2+ channels | Reduces glutamate release; protects against ischemia |

| Cardiovascular | Modulates cardiac ion currents | Prolongs APD; potential anti-arrhythmic effects |

| Psychiatric | Antagonizes TREK-1 channels | Possible benefits in depression treatment |

Case Study 1: Stroke Management

In a clinical trial involving 220 patients with acute stroke symptoms, this compound was administered intravenously. The trial reported a reduction in disability at three months follow-up compared to control groups, supporting its application in acute stroke management .

Case Study 2: Traumatic Brain Injury

A study on the effects of this compound following traumatic brain injury indicated a significant decrease in cortical infarct volume when administered within the critical window post-injury. This suggests its potential as a therapeutic agent for brain injuries .

Mécanisme D'action

Target of Action

Sipatrigine, a neuroprotective agent, primarily targets voltage-activated sodium channels and calcium channels . It also interacts with TREK-1, TREK-2, and TRESK channels , which are widely expressed in the nervous system .

Mode of Action

This compound inhibits the function of sodium and calcium channels, which leads to the attenuation of glutamate release . It is more effective in inhibiting TREK-1 channels than TRESK channels . The inhibition of these channels by this compound is thought to be the basis for its neuroprotective action .

Biochemical Pathways

The inhibition of sodium and calcium channels by this compound reduces the release of glutamate, a neurotransmitter involved in excitatory signaling in the nervous system . This action on the biochemical pathway contributes to its neuroprotective effects, particularly in the context of cerebral ischemia .

Pharmacokinetics

In animal models, this compound has shown rapid penetration into the central nervous system (CNS). In humans, low doses of this compound were well tolerated . At higher doses, side effects such as hallucinations and vomiting were observed . These adverse effects were speculated to be due to interactions with muscarinic receptors and 5-HT3 (or sigma) receptors .

Result of Action

This compound’s action results in neuroprotection, as evidenced by its consistent reduction of cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia . It was also found to be effective in a rat optic nerve model of white matter ischemia, providing complete neuroprotection at the highest concentration used .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory potency on sodium and calcium channels was found to increase with high action potential firing frequencies and a depolarized resting voltage . .

Analyse Biochimique

Biochemical Properties

Sipatrigine is known to inhibit the release of glutamate, a neurotransmitter involved in the transmission of nerve signals . This inhibition is likely due to its action on voltage-dependent sodium and calcium channels . By blocking these channels, this compound can prevent the excessive release of glutamate, thereby protecting neurons from damage .

Cellular Effects

In cellular processes, this compound has been observed to have a significant impact. It has been found to reduce the cortical infarct volume in rodent models of global, permanent focal, and transient focal ischemia . This suggests that this compound can influence cell function by mitigating the harmful effects of ischemia, such as the death of neurons .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-dependent sodium and calcium channels . These channels play a crucial role in the propagation of action potentials in neurons. By inhibiting these channels, this compound can prevent the excessive influx of sodium and calcium ions, which is a key factor in the overexcitation of neurons and subsequent neuronal damage .

Temporal Effects in Laboratory Settings

While specific long-term studies on this compound are limited, it has been observed that the neuroprotective effects of this compound in animal models of cerebral ischemia are consistent

Dosage Effects in Animal Models

In animal models, the neuroprotective effects of this compound have been observed at doses greater than 20 mg/kg . At higher doses, significant incidences of hallucinations and vomiting were observed . These adverse effects were speculated to be due to interactions with muscarinic receptors and 5-HT3 (or sigma) receptors .

Transport and Distribution

It has been noted that this compound can penetrate the central nervous system , suggesting that it may be transported across the blood-brain barrier

Méthodes De Préparation

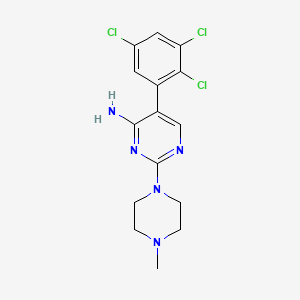

Sipatrigine peut être synthétisé par une série de réactions chimiques impliquant la formation du cycle pyrimidinique et des réactions de substitution ultérieures. La voie de synthèse implique généralement la réaction du 2,3,5-trichlorobenzonitrile avec la 4-méthylpipérazine pour former l'intermédiaire, qui est ensuite cyclisé pour produire de la this compound. Les conditions réactionnelles nécessitent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la formation du produit souhaité .

Analyse Des Réactions Chimiques

Sipatrigine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule de this compound.

Substitution : this compound peut subir des réactions de substitution où un ou plusieurs de ses substituants sont remplacés par d'autres groupes fonctionnels.

Applications de recherche scientifique

This compound a été largement étudié pour ses effets neuroprotecteurs. Il a montré un potentiel prometteur dans la réduction de la libération de glutamate et la protection contre les dommages neuronaux dans des modèles d'ischémie cérébrale et d'accident vasculaire cérébral. De plus, la this compound a été étudiée pour son potentiel dans le traitement des lésions cérébrales traumatiques et d'autres affections neurologiques. Sa capacité à inhiber les canaux sodiques et calciques en fait un composé précieux dans l'étude de la physiologie et de la pharmacologie des canaux ioniques .

Mécanisme d'action

Le principal mécanisme d'action de la this compound implique l'inhibition des canaux sodiques et calciques dépendants du voltage. En bloquant ces canaux, la this compound réduit l'afflux d'ions sodium et calcium, ce qui atténue la libération de glutamate, un neurotransmetteur impliqué dans l'excitotoxicité. Cet effet neuroprotecteur contribue à minimiser les dommages neuronaux lors d'événements ischémiques. This compound interagit également avec d'autres cibles moléculaires, notamment les canaux potassiques TREK et TRESK, contribuant à son profil neuroprotecteur global .

Comparaison Avec Des Composés Similaires

Sipatrigine est structurellement similaire à la lamotrigine, un autre agent antiépileptique et neuroprotecteur. Les deux composés partagent un noyau pyrimidinique et présentent des mécanismes d'action similaires en inhibant les canaux sodiques et calciques. La this compound s'est avérée plus efficace pour inhiber les canaux TREK et TRESK que la lamotrigine. D'autres composés similaires comprennent le CEN-092, qui cible également les canaux TREK et TRESK mais avec des affinités et des efficacités de liaison différentes .

Références

Activité Biologique

Sipatrigine (CAS 130800-90-7), also known as BW 619C89, is a neuroprotective agent primarily recognized for its action as a blocker of voltage-dependent sodium channels (NaV). This compound has garnered attention due to its potential therapeutic applications in neuroprotection, particularly in the context of ischemic stroke and other neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and relevant case studies.

This compound functions by inhibiting sodium channels, which plays a crucial role in the modulation of neuronal excitability. Its ability to inhibit glutamate release contributes to its neuroprotective properties. The compound has shown effectiveness in various animal models, particularly in preventing ischemia-induced neuronal damage. It also exhibits affinity for calcium channels and several receptor types, including sigma and muscarinic receptors, further broadening its pharmacological profile .

Efficacy in Stroke Models

Research indicates that this compound is effective in both permanent and transient middle cerebral artery occlusion (MCAO) models in rodents, demonstrating significant neuroprotective effects. In these studies, this compound administration resulted in reduced infarct volumes and improved neurological outcomes compared to control groups .

Phase II Clinical Trials

A notable Phase II clinical trial evaluated the effects of continuous intravenous infusion of this compound on patients diagnosed with stroke. The study involved 27 patients who received varying doses of this compound (10-36 mg/kg) over 65 hours. Results indicated that neuropsychiatric effects were prevalent among those receiving this compound, with 16 out of 21 patients experiencing issues such as confusion and hallucinations. In contrast, no such effects were reported in the placebo group .

| Dose (mg/kg) | Patients Experiencing Neuropsychiatric Effects | Adverse Events |

|---|---|---|

| 10 | 4 | Nausea, vomiting |

| 18 | 5 | Infusion site reactions |

| 27 | 3 | Hyponatremia |

| 36 | 4 | General discomfort |

Despite these adverse events, the pharmacokinetic profile of this compound remained consistent with previous studies, indicating a long half-life and active metabolites which may contribute to CNS side effects .

Neuroprotective Effects

In a systematic review involving multiple trials assessing various neuroprotective agents for acute stroke, this compound was highlighted for its potential benefits in reducing disability and mortality rates. However, the overall efficacy compared to other agents was not statistically significant .

Real-World Evidence

A recent case study explored real-world applications of this compound within clinical settings. It emphasized how data from ongoing clinical trials could inform treatment protocols for stroke patients. By analyzing patient outcomes with and without this compound treatment, researchers aimed to establish a clearer understanding of its effectiveness in diverse populations .

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl3N5/c1-22-2-4-23(5-3-22)15-20-8-11(14(19)21-15)10-6-9(16)7-12(17)13(10)18/h6-8H,2-5H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCBJADCWMDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC(=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156750 | |

| Record name | Sipatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130800-90-7 | |

| Record name | Sipatrigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sipatrigine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130800907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sipatrigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIPATRIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON9AVW1T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.